Sapitinib (AZD8931) is a small molecule tyrosine kinase inhibitor (TKI) that potently targets the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, also known as ErbB receptors. [, , , , ] This family consists of four members: EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4). [, , , , , , ] Sapitinib demonstrates a higher potency in inhibiting EGF-driven cellular proliferation compared to gefitinib, another EGFR TKI. []
Sapitinib functions as a reversible, ATP-competitive inhibitor of the EGFR family of receptor tyrosine kinases. [, , , , ] This means it binds to the ATP-binding site within the kinase domain of these receptors, preventing ATP from binding and subsequently inhibiting their tyrosine kinase activity. [, , ] By blocking this activity, Sapitinib disrupts downstream signaling pathways crucial for cancer cell growth, proliferation, survival, and angiogenesis. [, , , , , , ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: